

Spectroscopic Data of 3-Phthalimidopropionic Acid: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *3-Phthalimidopropionic acid*

Cat. No.: *B182142*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phthalimidopropionic acid, also known as N-Phthaloyl-β-alanine, is a chemical compound with the molecular formula $C_{11}H_9NO_4$.^[1]^[2] It serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation in various research and development applications. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Phthalimidopropionic acid**, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Phthalimidopropionic acid**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	Multiplet	4H	Aromatic protons (Phthalimide group)
~3.90	Triplet	2H	-CH ₂ - (adjacent to N)
~2.75	Triplet	2H	-CH ₂ - (adjacent to COOH)
~12.5 (broad)	Singlet	1H	Carboxylic acid proton (-COOH)

Solvent: DMSO-d₆, Spectrometer Frequency: 500.134 MHz[3]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment
~172	Carboxylic acid carbonyl (COOH)
~167	Imide carbonyls (C=O)
~134	Aromatic quaternary carbons (Phthalimide)
~131	Aromatic CH carbons (Phthalimide)
~123	Aromatic CH carbons (Phthalimide)
~35	-CH ₂ - (adjacent to N)
~33	-CH ₂ - (adjacent to COOH)

Note: The chemical shifts are approximate and based on typical values for the respective functional groups.

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibrational Mode
3300-2500 (broad)	O-H stretch (Carboxylic acid)
~1770 and ~1710	C=O stretch (Imide, asymmetric and symmetric)
~1700	C=O stretch (Carboxylic acid)
~1600, ~1470	C=C stretch (Aromatic ring)
~1400	C-N stretch (Imide)
~1220	C-O stretch (Carboxylic acid)
~920 (broad)	O-H bend (Carboxylic acid)
~720	C-H bend (Aromatic, ortho-disubstituted)

Table 4: Mass Spectrometry Data

m/z	Interpretation
219	[M] ⁺ , Molecular ion
174	[M - COOH] ⁺
160	[M - CH ₂ COOH] ⁺
148	Phthalimide fragment
132	
104	
76	Benzene ring fragment from phthalimide

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **3-Phthalimidopropionic acid**.

Materials:

- **3-Phthalimidopropionic acid** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of **3-Phthalimidopropionic acid** and dissolve it in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

- A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ^1H and ~39.52 ppm for ^{13}C).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of **3-Phthalimidopropionic acid** to identify its functional groups.

Materials:

- **3-Phthalimidopropionic acid** sample
- Spectroscopic grade potassium bromide (KBr)
- Agate mortar and pestle
- Pellet press and die set
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Dry the KBr powder in an oven at ~110°C for a few hours to remove any absorbed moisture and store it in a desiccator.

- Place approximately 1-2 mg of the **3-Phthalimidopropionic acid** sample and about 100-200 mg of dry KBr powder into an agate mortar.
- Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a small amount of the powdered mixture into the die of a pellet press.
 - Assemble the die and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis:
 - The acquired spectrum should be a plot of percent transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Phthalimidopropionic acid**.

Materials:

- **3-Phthalimidopropionic acid** sample
- Suitable solvent (e.g., methanol, acetonitrile)

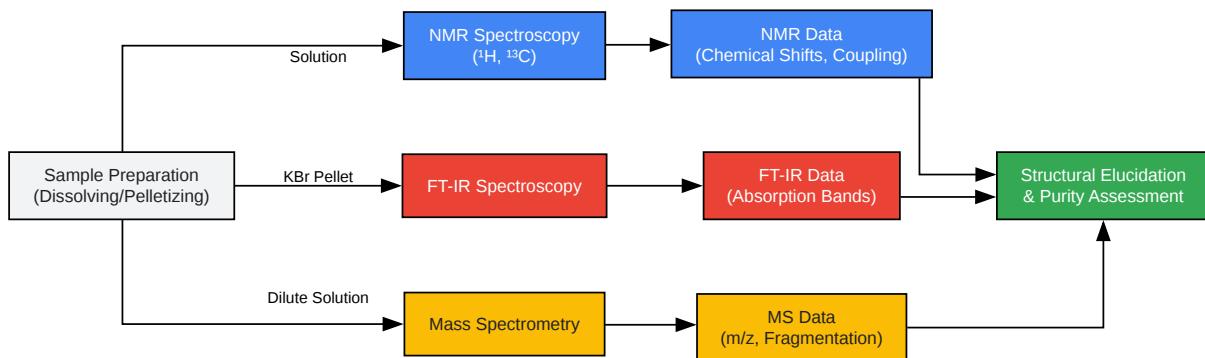
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the **3-Phthalimidopropionic acid** sample in a suitable solvent.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration compound.
 - Set the ionization source parameters (e.g., ESI voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
 - If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$ or $[M-H]^-$ depending on the ionization mode).
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualizations

General Experimental Workflow for Spectroscopic Analysis



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Caption: A general workflow for the spectroscopic analysis of a chemical compound.

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References

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